molecular formula C20H18ClN3O3S B11373010 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11373010
M. Wt: 415.9 g/mol
InChI Key: ULXSTQYPKPXAOG-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3-METHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(3-METHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Sulfonylation: The methanesulfonyl group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with the appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl or sulfonyl groups, potentially converting them to alcohols or thiols.

    Substitution: The chlorine atom at the 5-position of the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield corresponding carboxylic acids, while substitution of the chlorine atom may result in various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular assays.

    Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(3-METHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways and leading to various physiological effects.

    Pathway Modulation: The compound could affect cellular pathways involved in processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylpyrimidine-4-carboxamide: Similar structure but lacks the methanesulfonyl and phenyl groups.

    N-(3-Methylphenyl)-2-(phenylsulfonyl)pyrimidine-4-carboxamide: Similar structure but lacks the chlorine atom at the 5-position.

Uniqueness

5-CHLORO-N-(3-METHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of both the methanesulfonyl and phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

5-chloro-N-(3-methylphenyl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O3S/c1-13-6-5-9-16(10-13)23-19(25)18-17(21)11-22-20(24-18)28(26,27)12-15-8-4-3-7-14(15)2/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

ULXSTQYPKPXAOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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